4-Piperidyl ethanesulfonate;hydrochloride
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Overview
Description
4-Piperidyl ethanesulfonate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidyl ethanesulfonate;hydrochloride typically involves the reaction of piperidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Piperidyl ethanesulfonate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .
Scientific Research Applications
4-Piperidyl ethanesulfonate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidyl ethanesulfonate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Piperazine: A similar compound with two nitrogen atoms in the ring.
Pyrrolidine: A five-membered ring analog of piperidine.
Uniqueness
4-Piperidyl ethanesulfonate;hydrochloride is unique due to its specific sulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H16ClNO3S |
---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
piperidin-4-yl ethanesulfonate;hydrochloride |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-2-12(9,10)11-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
LHNMVZIGFWUBKX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)OC1CCNCC1.Cl |
Origin of Product |
United States |
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